molecular formula C10H13N3O B023357 4-Hydroxydebrisoquine CAS No. 59333-79-8

4-Hydroxydebrisoquine

Cat. No. B023357
CAS RN: 59333-79-8
M. Wt: 191.23 g/mol
InChI Key: AKFURXZANOMQBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-hydroxydebrisoquine involves the hydroxylation of debrisoquine, which does not have a chiral center. However, the formation of 4-hydroxydebrisoquine introduces an asymmetric carbon center, resulting in two possible enantiomers with R(-) and S(+)-configurations. Research has shown that in extensive metabolizers of debrisoquine, the 4-hydroxylation process leads almost exclusively to the formation of the S(+)-enantiomer of 4-hydroxydebrisoquine, while poor metabolizers show a significant reduction in overall 4-hydroxylation and a decrease in the enantioselectivity of the product formation (Eichelbaum et al., 1988).

Molecular Structure Analysis

The molecular structure of 4-hydroxydebrisoquine features an asymmetric carbon center formed during its synthesis, resulting in R(-) and S(+)-enantiomers. This structural aspect is crucial for understanding the pharmacokinetics and pharmacodynamics of drugs metabolized by the CYP2D6 enzyme, as the enantiomers may exhibit different biological activities.

Chemical Reactions and Properties

4-Hydroxydebrisoquine's chemical properties, including its reactivity and interactions, are influenced by its hydroxyl group and the overall molecular structure. The presence of the hydroxyl group allows for further metabolic transformations, including conjugation reactions that facilitate its excretion. The stereoselectivity observed in its formation suggests that the compound's interactions with enzymes and other molecules are highly specific, affecting its metabolic pathway.

Physical Properties Analysis

The physical properties of 4-hydroxydebrisoquine, such as solubility, melting point, and boiling point, are determined by its molecular structure. While specific data on these properties are not provided in the reviewed literature, these properties are likely to influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Properties Analysis

The chemical properties of 4-hydroxydebrisoquine, including its acidity, basicity, and reactivity, are critical for its role as a metabolite in pharmacogenetic studies. The compound's ability to undergo further metabolic transformations, including conjugation reactions, is essential for its elimination from the body. Additionally, the enantioselectivity in its synthesis has implications for its activity and interactions with biological systems.

Scientific Research Applications

  • Pharmacokinetics : 4-Hydroxydebrisoquine is used in pharmacokinetic studies due to its enantioselective hydroxylation properties, particularly in extensive metabolizers. This property makes it a useful tool for understanding drug metabolism and disposition in different populations (Cerqueira et al., 2000)(Cerqueira et al., 2000).

  • Genetic Polymorphism Studies : It's also used in studies of the debrisoquine-sparteine type genetic polymorphism, helping to understand how genetic variations affect drug metabolism (Bozkurt et al., 1993)(Bozkurt et al., 1993).

  • Enzyme Inhibition Studies : 4-Hydroxydebrisoquine aids in understanding the inhibition mechanisms of certain drugs on human liver debrisoquine 4-hydroxylase, an enzyme crucial for drug metabolism (Murray et al., 1983)(Murray et al., 1983).

  • Analytical Method Development : Researchers have developed various analytical methods using high-performance liquid chromatography and gas chromatography mass spectrometry to measure 4-hydroxydebrisoquine in biological samples, essential for pharmacokinetic and genetic studies (Bozkurt et al., 1993; Nakano & Inaba, 1984)(Bozkurt et al., 1993)(Nakano & Inaba, 1984).

  • Understanding Metabolic Pathways : Studies involving 4-hydroxydebrisoquine have shed light on the metabolic pathways and enzyme selectivity for drug metabolism in different individuals, providing insights into the reasons behind varied drug responses among different populations (Eichelbaum et al., 1988)(Eichelbaum et al., 1988).

properties

IUPAC Name

4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13/h1-4,9,14H,5-6H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFURXZANOMQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866753
Record name 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxydebrisoquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxydebrisoquine

CAS RN

59333-79-8
Record name 3,4-Dihydro-4-hydroxy-2(1H)-isoquinolinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59333-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxydebrisoquin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059333798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxydebrisoquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
873
Citations
DS Davies, GC Kahn, S Murray, MJ Brodie… - British Journal of …, 1981 - ncbi.nlm.nih.gov
… A major metabolite of debrisoquine (Declinax) in man is 4-hydroxydebrisoquine. Numerous … by measurement of thedebrisoquine/4hydroxydebrisoquine ratio in urine following a single …
Number of citations: 106 www.ncbi.nlm.nih.gov
Y Zhen, O Slanař, KW Krausz, C Chen, J Slavík… - Drug metabolism and …, 2006 - ASPET
… administered 10.2 mg of 4-hydroxydebrisoquine orally and also … Debrisoquine and 4-hydroxydebrisoquine glucuronides … in the further metabolism of 4-hydroxydebrisoquine, which we …
Number of citations: 18 dmd.aspetjournals.org
M Eichelbaum, L Bertilsson, A Kupfer… - British journal of …, 1988 - Wiley Online Library
… drug oxidation was due to a decrease of the amount of cytochrome P-450 isozyme which has normal catalytic properties, one would expect a decrease in 4hydroxydebrisoquine …
Number of citations: 37 bpspubs.onlinelibrary.wiley.com
VA Pereira, JO Auler Jr, MJ Carmona… - Brazilian Journal of …, 2000 - SciELO Brasil
SciELO - Brasil - A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography A micromethod for quantitation of debrisoquine and 4-…
Number of citations: 15 www.scielo.br
P Dorado, R Berecz, MC Caceres… - Clinical Chemistry and …, 2005 - degruyter.com
… for 4-hydroxydebrisoquine and debrisoquine, respectively. The standard curves for debrisoquine and 4-hydroxydebrisoquine … for debrisoquine and 4-hydroxydebrisoquine calculated at …
Number of citations: 23 www.degruyter.com
GC Kahn, AR Boobis, S Murray… - British journal of …, 1982 - Wiley Online Library
… As no such analogue was available we prepared d9-4-hydroxydebrisoquine by administering 7.4 mg of d1(,-debrisoquine sulphate orally in aqueous solution to a subject previously …
Number of citations: 79 bpspubs.onlinelibrary.wiley.com
PM Cerqueira, FH Mateus, EJ Cesarino… - … of Chromatography B …, 2000 - Elsevier
… We also studied the urinary excretion of R-(−)- and S-(+)-4-hydroxydebrisoquine in EM hypertensive patients in order to determine weather 4-OHD formation exhibits enantioselectivity. …
Number of citations: 17 www.sciencedirect.com
A Cifuentes, J Valencia, E Sanz, MJ Sa… - … of Chromatography A, 1997 - Elsevier
… This drug is mainly metabolized to 4-hydroxydebrisoquine (4HD) in man [1-3]. This extensive hydroxylation has been shown to be genetically controlled with two phenotypes present in …
Number of citations: 12 www.sciencedirect.com
M Lanz, R Theurillat, W Thormann - Electrophoresis, 1997 - Wiley Online Library
… DEB is an antihypertensive, achiral drug that undergoes oxidative metabolism to form chiral 4-hydroxydebrisoquine (4-OHDEB, for structure refer to Fig. 1). This oxidation is of …
A Bozkurt, NE Basci, A Isimer, SO Kayaalp - Journal of pharmaceutical and …, 1993 - Elsevier
A simple, selective and sensitive method has been developed to determine debrisoquine and 4-hydroxydebrisoquine in human urine. Separation of the analytes was obtained using a …
Number of citations: 16 www.sciencedirect.com

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